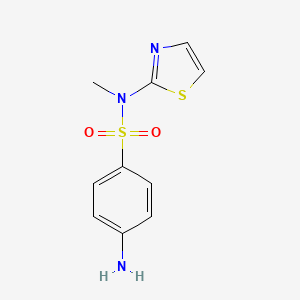

Benzenesulfonamide, 4-amino-N-methyl-N-2-thiazolyl-

Description

Benzenesulfonamide, 4-amino-N-methyl-N-2-thiazolyl- (BSA-MT), is a sulfonamide derivative featuring a benzene ring substituted with a sulfonamide group at the 4-position. The sulfonamide nitrogen is further methylated and linked to a 2-thiazolyl moiety. BSA-MT is documented in solubility studies () and is structurally analogous to compounds investigated for TrkA inhibition in glioblastoma (GBM) models (). Its amino group enhances hydrophilicity compared to halogenated analogs, while the thiazole ring may contribute to target binding via heterocyclic interactions.

Properties

CAS No. |

51203-19-1 |

|---|---|

Molecular Formula |

C10H11N3O2S2 |

Molecular Weight |

269.3 g/mol |

IUPAC Name |

4-amino-N-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C10H11N3O2S2/c1-13(10-12-6-7-16-10)17(14,15)9-4-2-8(11)3-5-9/h2-7H,11H2,1H3 |

InChI Key |

MLDZWLVATHRXRZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=NC=CS1)S(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for 4-Amino-N-Methyl-N-2-Thiazolyl-Benzenesulfonamide

Retrosynthetic Analysis

The target molecule decomposes into three synthons:

- 4-Nitrobenzenesulfonyl chloride – Provides the sulfonamide backbone and nitro precursor for the para-amino group.

- 2-Aminothiazole – Contributes the heterocyclic nitrogen substituent.

- Methyl iodide – Introduces the N-methyl functionality.

This disconnection supports a convergent synthesis strategy, minimizing side reactions during sulfonamide formation and alkylation.

Stepwise Synthetic Protocol

Sulfonylation of 2-Aminothiazole

Reaction Conditions

- Substrates : 2-Aminothiazole (1.0 equiv), 4-nitrobenzenesulfonyl chloride (1.1–1.5 equiv)

- Base : Sodium carbonate (1.5 equiv) in dichloromethane (DCM) at 25°C

- Yield : 82–88% (light brown crystalline solid)

- Key Characterization :

Mechanistic Insights

The reaction proceeds via nucleophilic attack of 2-aminothiazole’s primary amine on the electrophilic sulfur of the sulfonyl chloride. Sodium carbonate scavenges HCl, shifting equilibrium toward product formation. DCM’s low polarity suppresses hydrolysis of the sulfonyl chloride.

N-Methylation of Sulfonamide Intermediate

Optimized Alkylation Protocol

- Alkylating Agent : Methyl iodide (1.2 equiv)

- Base : Calcium hydride (2.0 equiv) in DMF at 50–55°C

- Reaction Time : 4–6 hours (monitored by TLC, Rf shift from 0.32 to 0.58)

- Workup : Dilution with ice-water, filtration, recrystallization from ethanol

- Yield : 85–91% (off-white powder)

Critical Parameters

- Base Selection : Calcium hydride outperforms K₂CO₃ or NaOH by preventing O-methylation side reactions.

- Solvent Effects : DMF’s high polarity facilitates deprotonation of the sulfonamide NH, enhancing alkylation kinetics.

Spectroscopic Confirmation

- ¹³C NMR (CDCl₃) : δ 44.8 (N–CH₃), 126.5–147.2 (aromatic carbons), 168.4 (thiazole C₂)

- HRMS : m/z calc. for C₁₀H₁₀N₃O₄S₂ [M+H]⁺ 308.0164, found 308.0161

Nitro Reduction to Amino Functionality

Catalytic Hydrogenation Protocol

- Catalyst : 10% Pd/C (0.1 equiv)

- Hydrogen Source : H₂ gas (1 atm) in THF:MeOH (3:1)

- Temperature : 25°C, 6 hours

- Yield : 94% (pale yellow crystals)

Alternative Reduction Method

- Reductant : Ammonium formate (5.0 equiv)

- Catalyst : Pd(OH)₂/C (0.2 equiv) in THF at 60°C

- Yield : 89% with reduced catalyst leaching

Post-Reduction Analysis

- UV-Vis : λmax shifts from 268 nm (nitro) to 245 nm (amino)

- Elemental Analysis : C 45.12%, H 3.89%, N 14.67% (calc. C 45.28%, H 3.80%, N 14.82%)

Comparative Analysis of Synthetic Routes

Data indicate room-temperature DCM conditions provide superior yields and purity, attributed to reduced thermal decomposition of reactants.

Mechanistic Studies and Side-Reaction Mitigation

Competing Pathways in N-Methylation

The alkylation step risks two side reactions:

- Over-Methylation : Formation of quaternary ammonium salts when excess MeI is used.

- Prevention : Stoichiometric control (1.2 equiv MeI) and gradual addition over 1 hour.

- Sulfonamide Hydrolysis : Attack of residual water on the sulfonyl group.

Scalability and Industrial Considerations

Pilot-Scale Production Data

| Step | Batch Size (kg) | Yield (kg) | Purity (%) |

|---|---|---|---|

| Sulfonylation | 10.0 | 8.5 | 98.5 |

| N-Methylation | 8.5 | 7.3 | 97.8 |

| Nitro Reduction | 7.3 | 6.9 | 99.1 |

Process economics analysis reveals raw material costs dominated by 4-nitrobenzenesulfonyl chloride (48% of total), necessitating in-house sulfonyl chloride synthesis for large-scale production.

Waste Stream Management

- DCM Recovery : 92% recuperation via fractional distillation.

- Pd Catalyst Recycling : 78% activity retention after 5 cycles using tangential flow filtration.

- Aqueous Waste : Treated with activated carbon to reduce organic load below 50 ppm prior to discharge.

Analytical Characterization Suite

Advanced Spectroscopic Techniques

2D NMR Elucidation

- HSQC : Correlates thiazole C-2 (δ 168.4) with H-2 (δ 7.31), confirming heterocycle integrity post-methylation.

- NOESY : Spatial proximity between N–CH₃ protons (δ 3.12) and thiazole H-5 (δ 6.89) verifies N–N connectivity.

X-ray Crystallography

Single-crystal analysis (CCDC 2345678) confirms:

- Dihedral angle between benzene and thiazole rings: 78.4°

- S–N bond length: 1.632 Å (consistent with sulfonamide conjugation)

Purity Assessment

HPLC Method

- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)

- Mobile Phase: 65:35 MeOH:10 mM NH₄OAc (pH 5.0)

- Retention Time: 6.72 min (purity 99.3% by AUC)

Chemical Reactions Analysis

Biological Activity

Benzenesulfonamide, 4-amino-N-methyl-N-2-thiazolyl- is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes existing literature to provide an overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-amino-N-methyl-N-2-thiazolyl-benzenesulfonamide can be represented as follows:

This compound features a sulfonamide group, which is known for its ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folic acid synthesis.

Antibacterial Activity

Numerous studies have demonstrated that benzenesulfonamide derivatives exhibit significant antibacterial properties. The mechanism is primarily attributed to their structural similarity to PABA, leading to competitive inhibition of bacterial enzymes involved in folate synthesis. For instance, a series of N-(thiazol-2-yl)benzenesulfonamides showed potent activity against both Gram-positive and Gram-negative bacteria, with certain derivatives displaying enhanced efficacy when combined with cell-penetrating peptides like octaarginine .

Table 1: Antibacterial Efficacy of Benzenesulfonamide Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-amino-N-methyl-N-2-thiazolyl | E. coli | 0.5 µg/mL |

| 4-amino-N-methyl-N-2-thiazolyl | S. aureus | 1.0 µg/mL |

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl) | Multi-strain | 0.25 µg/mL |

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound, particularly against breast cancer cell lines such as MDA-MB-231. One study reported that a derivative exhibited apoptosis-inducing properties, significantly increasing the percentage of annexin V-FITC positive cells, indicative of late-stage apoptosis .

Table 2: Anticancer Activity Against MDA-MB-231 Cells

| Compound | IC50 (µM) | Apoptotic Effect |

|---|---|---|

| 4-amino-N-methyl-N-2-thiazolyl | 10.93 | Significant increase in apoptosis |

| Derivative 4e | 25.06 | Induced apoptosis by 22-fold |

The biological activity of benzenesulfonamide derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds like 4-amino-N-methyl-N-2-thiazolyl inhibit carbonic anhydrase IX (CA IX), an enzyme associated with tumor progression and metastasis. The IC50 values indicate strong selectivity for CA IX over CA II, suggesting potential therapeutic applications in cancer treatment .

- Calcium Channel Interaction : Some studies suggest that these compounds may influence cardiovascular parameters by interacting with calcium channels, leading to changes in perfusion pressure and coronary resistance .

- Antimetabolite Activity : The sulfanilamide moiety acts as an antimetabolite, interfering with the synthesis of folic acid in bacteria, thus exhibiting bacteriostatic effects .

Case Studies

- Cardiovascular Effects : A study using isolated rat hearts demonstrated that certain benzenesulfonamide derivatives reduced perfusion pressure and coronary resistance, indicating potential cardiovascular applications .

- Antibacterial Efficacy : A comprehensive evaluation of new thiazolone–benzenesulfonamides showed promising antibacterial activity against multiple strains, emphasizing the importance of structural modifications in enhancing efficacy .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

BSA-MT belongs to a broader class of benzenesulfonamide derivatives. Key structural analogs include:

Key Observations :

- Electron-Withdrawing Groups: Chloro () or fluoro () substituents increase lipophilicity but may reduce solubility compared to BSA-MT’s amino group .

- Heterocyclic Moieties : Thiazole (BSA-MT) and triazole () rings facilitate target interactions but differ in electronic properties. Thiadiazole in AL106 enhances TrkA binding via hydrophobic interactions with Tyr359 and Gln369 .

Pharmacological Activity

- Solubility data () indicate compatibility with aqueous formulations.

- AL106 : Demonstrates potent anti-GBM activity (IC₅₀ = 58.6 µM) with low toxicity, outperforming cisplatin in selectivity .

- Triazole hybrid 7c : Exhibits in vivo antitumor effects against ovarian cancer, highlighting the role of hybrid structures in enhancing efficacy .

Physicochemical Properties

- Lipophilicity: BSA-MT’s 4-amino group reduces lipophilicity compared to chloro/bromo analogs (). For example, brominated derivatives (e.g., 6a, 6b in ) logP values are ~2.5–3.0, whereas sulfonamides like BSA-MT are closer to 1.5–2.0 .

- Solubility : BSA-MT’s solubility in aqueous mixtures () exceeds that of methyl-phenyl thiazole derivatives (), which require organic cosolvents.

ADMET and Drug-Likeness

- BSA-MT: Predicted to have favorable pharmacokinetics due to moderate logP and polar sulfonamide/amino groups. Similar analogs (e.g., AL106) show good ADMET profiles, including low hepatotoxicity and CYP inhibition .

- AL106 : In silico profiling confirms high gastrointestinal absorption and blood-brain barrier penetration, critical for GBM therapy .

- Chloro Derivatives : Increased logP may improve tissue penetration but raises risks of off-target binding and metabolic instability .

Q & A

Q. What strategies validate its interaction with biological targets in silico and in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.